4-Methylterbinafin

Übersicht

Beschreibung

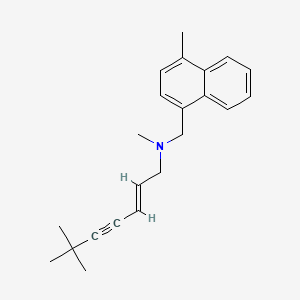

4-Methylterbinafine is a chemical compound with the molecular formula C22H27N . It is an impurity of Terbinafine, which is an antifungal medication .

Molecular Structure Analysis

The molecular structure of 4-Methylterbinafine consists of 22 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The exact mass is 305.214349865 g/mol .Physical And Chemical Properties Analysis

4-Methylterbinafine has a density of 1.0±0.1 g/cm3, a boiling point of 432.8±33.0 °C at 760 mmHg, and a flash point of 190.9±22.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Antifungal Anwendungen

4-Methylterbinafin: ist vor allem für seine antifungalen Eigenschaften bekannt. Es hemmt das Wachstum von Pilzzellwänden, was zum Zelltod führt . Dies macht es besonders effektiv gegen Dermatophytosen, Pityriasis versicolor und kutane Candidiasis. Seine Fähigkeit, sich in Haut, Nägeln und Fettgewebe anzureichern, erhöht seine Wirksamkeit bei der Behandlung von oberflächlichen Pilzinfektionen .

Entwicklung analytischer Methoden

Forscher verwenden This compound bei der Entwicklung analytischer Methoden wie der Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie. Diese Methoden sind entscheidend für die Trennung, Identifizierung und Quantifizierung von Terbinafin und seinen Verunreinigungen in verschiedenen Matrices .

Bioäquivalenzstudien

In Bioäquivalenzstudien wird This compound als Marker verwendet, um die Bioverfügbarkeit von Terbinafin im menschlichen Körper zu vergleichen. Dies beinhaltet die Bestimmung seines Vorhandenseins und seiner Konzentration im Plasma unter Verwendung empfindlicher Techniken wie der Ultra-Performance-Flüssigkeitschromatographie-Tandem-Massenspektrometrie (UPLC–MS/MS) .

Antimikrobielle Forschung

Über seine antifungale Wirkung hinaus hat This compound potenzielle Anwendungen in der breiteren antimikrobiellen Forschung. Sein Mechanismus zur Hemmung der Ergosterolsynthese könnte auf seine Auswirkungen auf Bakterienzellwände untersucht werden, was zu neuen therapeutischen Anwendungen führen könnte .

Entwicklung dermatologischer Behandlungen

Aufgrund seiner Anreicherung in Hautgewebe ist This compound eine interessante Verbindung bei der Entwicklung dermatologischer Behandlungen. Es könnte in Cremes, Salben oder Gele formuliert werden, die eine gezielte Therapie für Hautpilzinfektionen liefern sollen .

Pharmakokinetisches Profiling

This compound: kann in pharmakokinetischen Studien verwendet werden, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Terbinafin zu verstehen. Diese Informationen sind entscheidend für die Optimierung von Dosierungsregimen und die Minimierung von Nebenwirkungen .

Neuartige Arzneimittelverabreichungssysteme

Die lipophilen Eigenschaften von This compound machen es für die Verwendung in neuartigen Arzneimittelverabreichungssystemen, wie z. B. lipidbasierten Formulierungen, geeignet. Diese Systeme können die Abgabe und Wirksamkeit von Antimykotika verbessern, insbesondere bei schwer zu behandelnden Infektionen .

Wirkmechanismus

Target of Action

The primary target of 4-Methylterbinafine, also known as Terbinafine Impurity D, is the fungal enzyme squalene monooxygenase . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell wall .

Mode of Action

4-Methylterbinafine interacts with its target, squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . The disruption of ergosterol synthesis leads to a deficiency in ergosterol within the fungal cell membrane, which results in fungal cell death .

Biochemical Pathways

The action of 4-Methylterbinafine affects the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, 4-Methylterbinafine disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a decrease in ergosterol production . This disruption affects the integrity of the fungal cell wall, leading to cell death .

Pharmacokinetics

It is known that the compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of 4-Methylterbinafine’s action primarily involve the disruption of the fungal cell wall. By inhibiting the synthesis of ergosterol, a key component of the fungal cell wall, 4-Methylterbinafine compromises the integrity of the cell wall, leading to fungal cell death .

Action Environment

The action, efficacy, and stability of 4-Methylterbinafine can be influenced by various environmental factors. For instance, the compound’s lipophilic nature suggests that it may accumulate more readily in environments with higher lipid content, such as skin and fatty tissues . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

4-Methylterbinafine plays a significant role in biochemical reactions, particularly in the inhibition of fungal squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cell membranes . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death. The compound interacts with various biomolecules, including enzymes like squalene epoxidase, and proteins involved in the ergosterol biosynthesis pathway .

Cellular Effects

4-Methylterbinafine affects various cell types and cellular processes. It primarily targets fungal cells, leading to the disruption of cell membrane integrity and function . This compound influences cell signaling pathways by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, 4-Methylterbinafine can affect gene expression related to ergosterol biosynthesis and cellular metabolism, leading to altered cellular functions and eventual cell death .

Molecular Mechanism

The molecular mechanism of 4-Methylterbinafine involves the inhibition of squalene epoxidase, which is essential for converting squalene to lanosterol in the ergosterol biosynthesis pathway . By binding to this enzyme, 4-Methylterbinafine prevents the formation of ergosterol, leading to the accumulation of toxic levels of squalene within the fungal cell. This disruption in ergosterol synthesis compromises the integrity of the fungal cell membrane, resulting in cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylterbinafine have been observed to change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to 4-Methylterbinafine can lead to sustained inhibition of ergosterol synthesis and persistent disruption of fungal cell membranes . In vivo studies indicate that the compound’s effects on cellular function can be long-lasting, with potential implications for chronic antifungal therapy .

Dosage Effects in Animal Models

The effects of 4-Methylterbinafine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal growth without significant toxicity . At higher doses, 4-Methylterbinafine can cause adverse effects, including hepatotoxicity and alterations in metabolic processes . Threshold effects have been observed, where low doses are sufficient to inhibit fungal growth, but higher doses are required to achieve complete eradication of fungal infections .

Metabolic Pathways

4-Methylterbinafine is involved in several metabolic pathways, primarily related to its biotransformation in the liver . The compound undergoes extensive metabolism, resulting in various metabolites, including N-desmethylterbinafine, hydroxyterbinafine, and carboxyterbinafine . These metabolites are excreted in the urine and play a role in the overall pharmacokinetic profile of 4-Methylterbinafine . The interaction with liver enzymes and cofactors is crucial for its metabolism and elimination .

Transport and Distribution

Within cells and tissues, 4-Methylterbinafine is transported and distributed through various mechanisms . The compound is highly lipophilic, allowing it to accumulate in fatty tissues, skin, and nails . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . This distribution pattern is essential for its antifungal efficacy and potential side effects .

Subcellular Localization

4-Methylterbinafine’s subcellular localization is primarily within the endoplasmic reticulum and cell membranes, where it exerts its inhibitory effects on squalene epoxidase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is crucial for its function and effectiveness in disrupting fungal cell membrane synthesis .

Eigenschaften

IUPAC Name |

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRMSGOBQMKBI-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151222-50-3 | |

| Record name | 4-Methylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTERBINAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

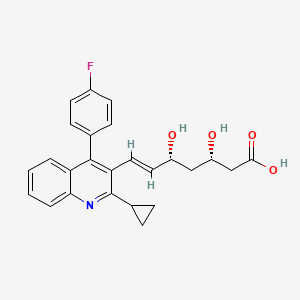

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The presence of 4-methylterbinafine is significant in pharmaceutical analysis because it represents an impurity that could potentially impact the safety and efficacy of terbinafine-containing products. Even in small amounts, impurities can alter a drug's stability, bioavailability, and even contribute to unexpected side effects. The research emphasizes the development of highly sensitive analytical techniques, like the UHPLC-DAD method, to accurately detect and quantify 4-methylterbinafine and other impurities. This meticulous analysis is crucial for ensuring the quality, safety, and efficacy of terbinafine formulations during drug development and manufacturing. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)